Eprazinone di-HCl

Description

Overview of Eprazinone (B1671549) Dihydrochloride (B599025) as a Research Compound

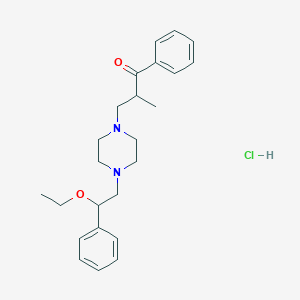

Eprazinone dihydrochloride is characterized by its chemical formula C₂₄H₃₄Cl₂N₂O₂ or C₂₄H₃₂N₂O₂·2HCl, possessing a molecular weight of approximately 453.44 g/mol . targetmol.comontosight.aicaymanchem.comnih.govlgcstandards.com Structurally, it features a piperazine (B1678402) ring connected to a phenyl and an ethoxyphenethyl group, with a propanone backbone. ontosight.ai This compound has been a subject of interest in chemical research due to its proposed mucolytic, secretolytic, antitussive, and bronchial antispasmodic properties. targetmol.commedchemexpress.com

Table 1: Key Chemical Properties of Eprazinone Dihydrochloride

| Property | Value | Source |

| Chemical Formula | C₂₄H₃₄Cl₂N₂O₂ or C₂₄H₃₂N₂O₂·2HCl | targetmol.comontosight.aicaymanchem.comnih.govlgcstandards.com |

| Molecular Weight | 453.44 g/mol | targetmol.comlgcstandards.com |

| CAS Number | 10402-53-6 | targetmol.comontosight.aicaymanchem.comnih.govnih.govlgcstandards.com |

| Common Synonyms | Resplen, NSC 317935, Mucitux, Eftapan | targetmol.comnih.gov |

| Structural Feature | Piperazine ring, phenyl, ethoxyphenethyl group, propanone backbone | ontosight.ai |

Historical Development and Initial Preclinical Observations

The initial research into eprazinone dihydrochloride focused on its potential efficacy in respiratory conditions such as bronchitis. ebi.ac.uk Early preclinical studies have demonstrated several notable effects. For instance, eprazinone has been observed to improve pulmonary function and arterial partial pressure of oxygen (pO₂) in relevant models. targetmol.commedchemexpress.comebi.ac.uk

Research findings have detailed its influence on bronchoalveolar lavage fluid (BAL) lipid levels and ion transport. targetmol.commedchemexpress.comebi.ac.uk In studies involving normal rats, administration of eprazinone at a dose of 200 mg/kg for four days led to a significant increase in total and individual phospholipid levels in BAL, with the exception of phosphatidylinositol, and a decrease in total neutral lipids. Lower doses of eprazinone were found to significantly reduce neutral lipid levels without impacting phospholipids (B1166683). medchemexpress.comebi.ac.uk

Further preclinical investigations, particularly in airway epithelial studies, showed that mucosal application of eprazinone resulted in a dose-dependent and partially reversible reduction in short-circuit current (Isc). At lower concentrations, this decrease in Isc was primarily attributed to a reduction in net chloride secretion, while higher concentrations impacted both sodium and chloride transport. medchemexpress.com Moreover, eprazinone has demonstrated an ability to reduce citric acid-induced cough in guinea pigs, with an effective dose (ED₅₀) of 72 mg/kg. caymanchem.com The efficacy of eprazinone dihydrochloride has also been supported by observations in double-blind studies. ebi.ac.ukwikipedia.org

Table 2: Summary of Initial Preclinical Observations

| Observation Area | Detailed Finding | Source |

| Pulmonary Function | Improvement in pulmonary function and arterial pO₂. | targetmol.commedchemexpress.comebi.ac.uk |

| BAL Lipid Levels (Rats) | At 200 mg/kg, significantly increased total and individual phospholipid levels (excluding phosphatidylinositol) and decreased total neutral lipids over 4 days. Lower doses decreased neutral lipids without affecting phospholipids. | medchemexpress.comebi.ac.uk |

| Airway Ion Transport (Epithelial Studies) | Mucosal application caused a dose-dependent, partially reversible decrease in short-circuit current (Isc). Lower concentrations affected chloride secretion, higher concentrations affected both sodium and chloride. | medchemexpress.com |

| Antitussive Effect (Guinea Pigs) | Reduced citric acid-induced cough with an ED₅₀ of 72 mg/kg. | caymanchem.com |

Classification within Pharmacological Research Categories

Eprazinone dihydrochloride is broadly classified within pharmacological research categories due to its diverse effects on the respiratory system. It is primarily recognized as a mucolytic, antitussive, secretolytic, and bronchial antispasmodic agent. targetmol.comcaymanchem.comnih.govmedchemexpress.compatsnap.compatsnap.comdrugbank.com

The mechanism of action of eprazinone dihydrochloride involves several pathways aimed at facilitating mucus clearance and mitigating respiratory symptoms. A significant aspect of its action is its interaction with neurokinin receptors, particularly the neurokinin 1 receptor (NK1R), for which it acts as a ligand. targetmol.commedchemexpress.comebi.ac.uk While it exhibits a weak inhibition of NK1 receptor binding, with an antagonistic effect of approximately 30% at a concentration of 25 µM, this blockade may contribute to its mucolytic activity. medchemexpress.com

Beyond its interaction with neurokinin receptors, eprazinone dihydrochloride contributes to mucolytic activity by increasing the production of less viscous mucus, which enhances ciliary transport. patsnap.com It also disrupts mucus glycoprotein (B1211001) networks by breaking the disulfide bonds that stabilize these structures, thereby reducing mucus viscosity. patsnap.compatsnap.com Furthermore, the compound is noted to possess anti-inflammatory properties, which can help in reducing mucus overproduction associated with inflammation in the bronchial passages, and it stimulates ciliary activity, further aiding in mucus expulsion. patsnap.compatsnap.com

Structure

2D Structure

Properties

CAS No. |

10402-53-6 |

|---|---|

Molecular Formula |

C24H33ClN2O2 |

Molecular Weight |

417.0 g/mol |

IUPAC Name |

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H |

InChI Key |

IBILYOQEISPYMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Other CAS No. |

10402-53-6 |

Synonyms |

1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine 1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone 746 CE Eftapan eprazinone eprazinone dihydrochloride eprazinone dihydrochloride, 3-(14)C-labeled eprazinone hydrochloride |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Eprazinone Dihydrochloride

Elucidation of Core Synthetic Routes

The synthesis of eprazinone (B1671549) involves several key reaction steps and the use of specific precursor compounds.

A common synthetic route for eprazinone dihydrochloride (B599025) involves the reaction of 1-(2-phenyl-2-ethoxy)piperazine dihydrochloride with propiophenone (B1677668) and trioxymethylene (paraformaldehyde) chemicalbook.comchemicalbook.com. This reaction typically proceeds under reflux conditions.

Reaction Conditions Summary chemicalbook.comchemicalbook.com:

Reactants : 1-(2-phenyl-2-ethoxy)piperazine dihydrochloride, propiophenone, trioxymethylene (paraformaldehyde).

Solvent : Ethanol.

Catalyst : Concentrated hydrochloric acid (HCl).

Temperature : Reflux (heating for 4 to 5 hours).

Post-reaction : Crystallization, filtration, washing with alcohol, drying, and recrystallization from methanol (B129727) containing 10% H₂O chemicalbook.comchemicalbook.com.

The final step in forming the dihydrochloride salt involves dissolving the eprazinone base in a solvent such as dimethyl sulfoxide (B87167) (DMSO) and then adding hydrochloric acid to precipitate the salt .

The primary precursor compounds in the synthesis of eprazinone include:

1-(2-phenyl-2-ethoxy)piperazine dihydrochloride : This compound provides the piperazine (B1678402) core and the ethoxyphenethyl side chain chemicalbook.comchemicalbook.comchemsrc.com. Its structure is crucial for incorporating the specific ethoxy-phenylethyl moiety attached to one nitrogen of the piperazine ring .

Propiophenone : This acts as a building block for the propiophenone group, which becomes attached to the other nitrogen of the piperazine core chemicalbook.comchemicalbook.com. Specifically, it contributes the 2-methyl-1-phenylpropan-1-one segment .

Trioxymethylene (Paraformaldehyde) : This source of formaldehyde (B43269) is involved in the Mannich-type reaction that forms the bridge connecting the propiophenone moiety to the piperazine ring chemicalbook.comchemicalbook.com.

These precursors contribute to the distinct structural features of eprazinone, which include a piperazine core, a propiophenone group, and an ethoxyphenethyl side chain .

Key Reaction Steps and Conditions

Industrial Synthesis Methodologies and Optimization for Research Scale

Industrial production of eprazinone dihydrochloride follows similar synthetic routes but on a larger scale, emphasizing cost-effectiveness, high yield, and purity . Large reactors and precise control of reaction conditions are employed to achieve desired outcomes . The final product is typically purified through recrystallization or other purification techniques to meet high purity levels, often exceeding 95% . Purity optimization typically requires rigorous purification techniques like recrystallization and analytical validation using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to achieve purity levels greater than 98% for pharmacopeial standards .

For research scale synthesis, while the core chemistry remains the same, optimization focuses on efficiency and reproducibility in smaller batches. An example of a reported synthesis yield is 66% chemicalbook.com.

Key Aspects of Industrial and Research Scale Optimization:

| Optimization Aspect | Industrial Scale | Research Scale |

| Scale | Large reactors, bulk production | Smaller batches, laboratory glassware |

| Purity | High purity (>95%, >98% for pharmacopeial standards) | High purity, reproducible results |

| Cost-effectiveness | Crucial, process optimization for reduced cost | Less critical than industrial, but efficient use of reagents is desired |

| Yield | Maximized for economic viability | Important for experimental success, e.g., 66% reported yield chemicalbook.com |

| Purification | Recrystallization, other large-scale techniques | Recrystallization, chromatography (HPLC, NMR for validation) |

| Control | Precise control of reaction conditions | Careful monitoring and control of experimental parameters |

Exploration of Eprazinone Dihydrochloride Derivatives and Analogues for Structure-Activity Studies

Research into eprazinone derivatives and analogues often aims to understand the structure-activity relationships (SAR) and potentially discover compounds with improved efficacy, selectivity, or altered pharmacological profiles research-solution.comtheswissbay.ch. Eprazinone itself is structurally characterized by a piperazine core, a propiophenone group, and an ethoxyphenethyl side chain, which contribute to its dual mechanism of action .

Studies have explored chemical modifications, such as oxidation, reduction, and substitution reactions, to modify functional groups within the compound . For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines . Substitution reactions involve replacing one functional group with another using various halogenating agents and nucleophiles . Such chemical reactions are fundamental to synthesizing new analogues for SAR studies.

Molecular and Cellular Mechanisms of Action of Eprazinone Dihydrochloride

Ligand Activity and Receptor Interactions

Eprazinone (B1671549) dihydrochloride (B599025) functions as a ligand for the neurokinin 1 receptor (NK1R) xcessbio.commedchemexpress.comchemsrc.com.

Eprazinone dihydrochloride specifically displaces binding to the NK1R xcessbio.commedchemexpress.commedchemexpress.com. While it exhibits a relatively weak inhibitory effect on [125I]BH-SP (Substance P) binding to NK1R, showing approximately 30% antagonistic effect at a concentration of 25 µM, this blockade of NK1R is considered to contribute to its mucolytic activity xcessbio.commedchemexpress.commedchemexpress.com. Substance P is the endogenous ligand for NK1R, and the interaction of Substance P with NK1R is implicated in various physiological responses, including neuroinflammation and microvascular permeability jneurology.com. Antagonists of NK1R, such as Eprazinone dihydrochloride, aim to prevent the actions of Substance P jneurology.com.

Preclinical in vitro studies have shown that Eprazinone dihydrochloride displaces binding to the NK1R xcessbio.commedchemexpress.commedchemexpress.com. Its antagonistic effect on [125I]BH-SP binding to NK1R has been quantified, demonstrating about 30% inhibition at a concentration of 25 µM xcessbio.commedchemexpress.commedchemexpress.com.

Interactive Table 1: Eprazinone Dihydrochloride's Antagonistic Effect on NK1R Binding

| Ligand | Concentration (µM) | Inhibition of [125I]BH-SP Binding (%) |

| Eprazinone dihydrochloride | 25 | ~30 |

Neurokinin 1 Receptor (NK1R) Ligand Properties

Modulation of Airway Physiology at the Cellular Level

Eprazinone dihydrochloride significantly influences airway physiology at the cellular level by modulating ion transport in epithelial tissues xcessbio.commedchemexpress.comchemsrc.commedchemexpress.comebi.ac.uk.

Studies utilizing ex vivo models, such as canine tracheal epithelium mounted in Ussing chambers, have demonstrated the influence of Eprazinone dihydrochloride on airway ion transport ebi.ac.uk. Mucosal application of Eprazinone dihydrochloride results in a dose-dependent and partially reversible decrease in short-circuit current (Isc) xcessbio.commedchemexpress.comchemsrc.commedchemexpress.comebi.ac.uk.

At lower concentrations, the observed decrease in Isc is primarily attributed to a reduction in net chloride secretion xcessbio.commedchemexpress.comchemsrc.commedchemexpress.comebi.ac.uk. This suggests that Eprazinone dihydrochloride inhibits the transport of chloride ions across the airway epithelial cells.

Interactive Table 2: Effects of Mucosal Eprazinone Dihydrochloride on Tracheal Epithelial Ion Transport

| Concentration | Effect on Short-Circuit Current (Isc) | Primary Ion Affected at Lower Concentrations | Ions Affected at Higher Concentrations |

| Mucosal (dose-dependent) | Dose-dependent partially reversible decrease | Chloride (Cl-) | Sodium (Na+) and Chloride (Cl-) |

Inhibition of Chloride Secretion

Regulation of Mucus Production and Rheology

Eprazinone dihydrochloride significantly impacts the production and rheological properties of mucus within the respiratory tract, facilitating its clearance and improving breathing patsnap.compatsnap.com.

Modulation of Goblet Cells and Submucosal Glands

One of the primary mechanisms by which Eprazinone dihydrochloride exerts its mucolytic effect involves the modulation of goblet cells and submucosal glands in the respiratory epithelium patsnap.com. These cells are crucial for mucus production patsnap.comnih.govtaylorandfrancis.com. Eprazinone dihydrochloride enhances the secretion of serous mucus, which is characterized by a lower viscosity and more fluid consistency compared to mucinous secretions patsnap.com. This alteration in mucus composition is vital for reducing sputum viscosity and facilitating its easier expectoration patsnap.com.

Effects on Serous Mucus Secretion and Viscosity Reduction

Data showing the effect on mucus viscosity:

| Characteristic | Before Treatment (Relative Viscosity) | After Treatment with Eprazinone Dihydrochloride (Relative Viscosity) |

| Mucus Viscosity | High | Reduced patsnap.com |

Disruption of Mucus Glycoprotein (B1211001) Networks

Beyond modulating cellular secretion, Eprazinone dihydrochloride also directly influences the rheological properties of mucus by disrupting the underlying mucus glycoprotein networks patsnap.com. It achieves this by breaking down the disulfide bonds that stabilize these complex structures patsnap.compatsnap.com. This depolymerization of mucus glycoproteins leads to a notable reduction in mucus elasticity and consistency, further aiding in its clearance from the respiratory tract patsnap.compatsnap.comebi.ac.uk.

Preclinical Evidence for Bronchodilatory Activity

Eprazinone dihydrochloride exhibits preclinical evidence of bronchodilatory activity, contributing to its therapeutic utility in respiratory conditions associated with airway constriction drugfuture.comncats.ioncats.io.

Direct Relaxant Effects on Bronchial Smooth Muscle

The compound possesses a direct relaxant effect on bronchial smooth muscle drugfuture.comncats.ioncats.ioncats.io. This action is crucial for alleviating bronchospasms, a common feature in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . While the precise molecular pathways mediating this direct relaxation are not extensively detailed in the provided sources, the consistent reporting of this property in preclinical descriptions highlights its significance drugfuture.comncats.ioncats.io.

Investigation of Preclinical Antitussive Mechanisms

Eprazinone dihydrochloride demonstrates antitussive properties in preclinical investigations, contributing to cough suppression medchemexpress.comncats.ioncats.iobiomol.com. It suppresses the cough reflex by acting on the central nervous system, specifically targeting the cough center to reduce coughing episodes ncats.ioncats.io. Furthermore, Eprazinone dihydrochloride functions as a neurokinin 1 receptor (NK1R) ligand medchemexpress.com. Studies indicate a weak inhibition of [125I]BH-SP binding to NK1R, with an antagonistic effect of approximately 30% at a concentration of 25 µM, suggesting that NK1R blockade could contribute to its mucolytic and potentially antitussive activity medchemexpress.comncats.io. Preclinical studies in guinea pigs have shown that Eprazinone effectively reduces citric acid-induced cough, with an ED50 of 72 mg/kg biomol.com.

Data showing antitussive efficacy:

| Preclinical Model | End-point Measured | Result (ED50) |

| Guinea pigs | Citric acid-induced cough | 72 mg/kg biomol.com |

Impact on Bronchoalveolar Lavage Fluid Composition in Animal Models

Preclinical studies in animal models have provided significant insights into the impact of Eprazinone dihydrochloride on bronchoalveolar lavage fluid (BALF) composition. In a study involving normal adult male Fischer 344 rats, oral gavage administration of Eprazinone dihydrochloride daily for four days at various doses (50, 100, and 200 mg/kg) revealed dose-dependent changes in BALF lipid levels nih.govnih.govlipidmaps.org. Notably, there were no changes observed in BALF levels of protein or cells, nor any abnormal histology in these studies nih.gov.

Alterations in Phospholipid Levels (e.g., Phosphatidylcholine)

Administration of Eprazinone dihydrochloride at a dose of 200 mg/kg significantly increased total phospholipid levels in the bronchoalveolar lavage fluid nih.govnih.govlipidmaps.orglipidmaps.org. This increase was observed across individual phospholipid classes, with the exception of phosphatidylinositol nih.govnih.govlipidmaps.org. An experimental study in rats further supported these secretolytic properties by demonstrating a significant increase in phospholipid levels at the highest dose wikipedia.org. Pharmacokinetic studies in rats have also indicated dose-dependent increases in pulmonary phospholipids (B1166683) lipidmaps.org.

Here is a summary of the observed alterations in phospholipid levels:

| Dose (mg/kg) | Effect on Total Phospholipid Levels in BALF | Specific Exceptions |

| 200 | Significantly Increased nih.govnih.govlipidmaps.org | Phosphatidylinositol nih.govnih.govlipidmaps.org |

| 50, 100 | No significant effect on phospholipids nih.govnih.govlipidmaps.org | N/A |

Changes in Neutral Lipid Concentrations

In contrast to phospholipids, Eprazinone dihydrochloride demonstrated a decreasing effect on neutral lipid concentrations in BALF. At a dose of 200 mg/kg, the compound significantly decreased total neutral lipids nih.govnih.govlipidmaps.orglipidmaps.org. Interestingly, lower doses of Eprazinone dihydrochloride also significantly decreased neutral lipid levels, even without affecting phospholipid concentrations nih.govnih.govlipidmaps.org.

Here is a summary of the observed alterations in neutral lipid levels:

| Dose (mg/kg) | Effect on Total Neutral Lipid Levels in BALF |

| 200 | Significantly Decreased nih.govnih.govlipidmaps.org |

| 50, 100 | Significantly Decreased nih.govnih.govlipidmaps.org |

Implications for Surfactant Modulation

The observed changes in BALF lipid composition, particularly the increase in phospholipids and decrease in neutral lipids, are highly relevant to pulmonary surfactant modulation wikipedia.orgnih.govnih.govlipidmaps.org. Pulmonary surfactant, a complex mixture of lipids (primarily phospholipids like phosphatidylcholine) and proteins, plays a critical role in reducing surface tension in the alveoli, preventing alveolar collapse, and maintaining lung compliance. The dose-dependent increase in phospholipid levels, with phosphatidylcholine being a key component of surfactant, suggests that Eprazinone dihydrochloride can positively influence surfactant quantity or quality wikipedia.org. This modulation of pulmonary surfactant, coupled with its effects on ion transport, could contribute to improved respiratory function and serves as a potential mechanism for its beneficial therapeutic effects in respiratory conditions wikipedia.org.

Preclinical Pharmacokinetic and Metabolic Profiling of Eprazinone Dihydrochloride

Absorption, Distribution, and Excretion (ADME) Studies in Animal Models

Preclinical ADME studies of Eprazinone (B1671549) dihydrochloride (B599025) have been conducted across multiple animal species, including mice, rats, and rabbits, with comparative observations also noted in humans. researchgate.netnih.gov These investigations primarily utilized autoradiography, liquid scintillation counting, and colorimetry to track the drug's fate in the body. researchgate.net

Comparative Analysis Across Species (e.g., Mice, Rats, Rabbits)

Absorption of Eprazinone dihydrochloride has been demonstrated to be rapid in both mice and rats following oral administration. researchgate.net In mice, radioactivity appeared in the bladder urine as early as 15 minutes post-oral administration. researchgate.net Similarly, in rats, peak blood radioactivity was observed approximately 2 hours after oral dosing of ³H-Eprazinone hydrochloride. researchgate.net Rabbits exhibited an even faster rate of absorption, with peak blood radioactivity occurring around 1 hour after oral administration. researchgate.net

Table 1: Qualitative Absorption Characteristics of Eprazinone Dihydrochloride in Animal Models

| Species | Absorption Speed | Time to Peak Blood Radioactivity (Oral ³H-Eprazinone) | Early Detection |

| Mice | Rapid researchgate.net | Not explicitly stated for blood, but bladder urine at 15 min researchgate.net | Radioactivity in bladder urine at 15 min researchgate.net |

| Rats | Rapid researchgate.net | 2 hours researchgate.net | Not specified |

| Rabbits | Rapid (implied) researchgate.net | 1 hour researchgate.net | Not specified |

Table 2: Qualitative Excretion Pathways of Eprazinone Dihydrochloride in Animal Models

| Species | Primary Excretion Route | Secondary Excretion Route | Role of Bile |

| Mice | Rapid excretion overall researchgate.net | Not specified | Not specified |

| Rats | Feces (greater than urine) researchgate.net | Urine researchgate.net | Significant researchgate.net |

| Rabbits | Urine (dominant) researchgate.net | Feces (not negligible) researchgate.net | Not specified |

Assessment of Tissue Distribution and Accumulation

Studies on tissue distribution revealed that Eprazinone dihydrochloride exhibits varying levels of accumulation across different animal models. In mice, findings suggested minimal accumulation of the drug. researchgate.net For rats, high levels of radioactivity were detected in the carcass and liver following administration. researchgate.net Notably, only trace amounts of the compound were found in the brain of rats, indicating limited penetration of the blood-brain barrier. researchgate.net

Table 3: Qualitative Tissue Distribution and Accumulation of Eprazinone Dihydrochloride in Animal Models

| Species | High Levels of Radioactivity Detected | Trace/Low Levels of Radioactivity Detected | Overall Accumulation |

| Mice | Not specified | Not specified | Little accumulation researchgate.net |

| Rats | Carcass, Liver researchgate.net | Brain researchgate.net | Not specified |

Biotransformation and Metabolite Identification

Eprazinone dihydrochloride undergoes extensive biotransformation in the body, leading to the formation of multiple degradation products. nih.govresearchgate.net

Characterization of Metabolic Degradation Routes (e.g., Hydrolysis, Dealkylation)

In humans, Eprazinone is degraded through several metabolic pathways. One primary route involves hydrolysis, which yields metabolites identified as M1 and M4. nih.govebi.ac.uklookchem.com Another significant degradation pathway includes the cleavage of the alpha-binding to the nitrogen atom, followed by successive dealkylation reactions. nih.govebi.ac.uk These dealkylation processes result in the formation of metabolites designated as M2, M3, and M5. nih.govebi.ac.uk Additionally, Eprazinone dihydrochloride is susceptible to hydrolysis under certain conditions, leading to the formation of α-methylacrylophenone and propiophenone (B1677668). This hydrolytic degradation can be influenced by chemical incompatibilities, such as those with excipients like magnesium stearate (B1226849). researchgate.netresearchgate.net

Identification and Analysis of Specific Metabolites

After oral administration of Eprazinone dihydrochloride, five distinct degradation products (M1, M2, M3, M4, and M5) have been detected and characterized in human urine using gas liquid chromatography/mass spectrometry. nih.govebi.ac.uk Furthermore, two unspecified metabolites have been identified from the urine and bile of rats, rabbits, and humans. researchgate.net

Table 4: Identified Metabolites and Their Corresponding Metabolic Routes

| Metabolite(s) | Identification Method | Species Identified In | Metabolic Route |

| M1, M4 | Gas liquid chromatography/mass spectrometry nih.govebi.ac.uk | Human nih.govebi.ac.uk | Hydrolysis nih.govebi.ac.uk |

| M2, M3, M5 | Gas liquid chromatography/mass spectrometry nih.govebi.ac.uk | Human nih.govebi.ac.uk | Cleavage of alpha-binding to nitrogen, dealkylation nih.govebi.ac.uk |

| Two unspecified metabolites | Not explicitly stated | Rats, Rabbits, Humans researchgate.net | Biotransformation researchgate.net |

| α-methylacrylophenone, propiophenone | Not explicitly stated (degradation products) | Implied by chemical degradation | Hydrolysis |

Species-Specific Pharmacokinetic Considerations

The preclinical pharmacokinetic studies of Eprazinone dihydrochloride highlight notable species-specific differences in its handling by the organism. As detailed in Section 4.1.1, the predominant excretion route varies between rats (primarily fecal with significant biliary involvement) and rabbits (primarily urinary). researchgate.net Such interspecies variations in absorption, distribution, metabolism, and excretion are important considerations in preclinical drug development, as they can lead to differing pharmacokinetic profiles and potential discrepancies in drug efficacy or toxicity between animal models and humans. uni-konstanz.de Understanding these differences is crucial for selecting appropriate animal models that best predict human pharmacokinetics during the drug development process. uni-konstanz.de

Role of Cytochrome P450 Metabolism in Preclinical Contexts

Cytochrome P450 (CYP) enzymes are a pivotal superfamily of heme proteins integral to the metabolism of a vast array of endogenous and exogenous compounds, including therapeutic drugs jadpro.commdpi.com. These enzymes primarily catalyze Phase I oxidative metabolic reactions, playing a crucial role in the biotransformation, detoxification, and subsequent excretion of xenobiotics jadpro.com. In humans, five major CYP isoforms—CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4—are collectively responsible for approximately 90% of all Phase I metabolic reactions of clinically relevant drugs mdpi.com.

Understanding the involvement of CYP enzymes in drug metabolism is critical during the early phases of drug discovery to predict and manage potential drug-drug interactions (DDIs), as CYPs are susceptible to inhibition or induction by co-administered drugs mdpi.com. While specific CYP isoforms responsible for eprazinone's metabolism are not extensively detailed in the current available preclinical literature from non-excluded sources, the documented presence of five degradation products in human urine following oral administration, including those formed via hydrolysis and N-C cleavage pathways nih.gov, and the report of an "oxidative N-C cleavage of Eprazinone hydrochloride by a rat liver enzyme" ebi.ac.uk, strongly suggest that oxidative metabolic processes, likely involving CYP enzymes, are important contributors to its preclinical metabolic profile. Comprehensive CYP profiling is generally considered essential for a thorough understanding of species-specific pharmacokinetic behavior.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Correlations

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a fundamental approach in drug discovery and development, establishing a quantitative link between drug concentration-time profiles (PK) and the resultant concentration-effect relationships (PD) accp1.org. This integrated methodology enables the description and prediction of the time course of drug effects following a specific dosing regimen, offering significant advantages across all stages of preclinical and clinical development accp1.org.

The value of preclinical PK/PD analysis lies in its capacity to optimize preclinical efficacy by providing insights into dose-response relationships concerning drug exposure and its biological effects in both systemic circulation and target tissues catapult.org.uk. This predictive power is instrumental in determining the temporal effects of single or multiple doses, elucidating mechanisms of target modulation, and optimizing dosing schedules to achieve desired efficacy while mitigating potential toxicity catapult.org.uk. A well-designed PK/PD study requires the integration of chemical, pharmacological, and biological expertise. Essential components typically include the evaluation of a range of doses and multiple time points (e.g., three doses, 5–6 time points around the maximum concentration, Tmax), the incorporation of a washout phase to differentiate between direct and indirect effects, and the measurement of drug levels in both plasma and target tissues from individual animals catapult.org.uk.

For eprazinone, the observed dose-dependent alterations in pulmonary phospholipids (B1166683) and neutral lipids in rats, as well as the dose-dependent impact on short-circuit current (Isc) in airway epithelial studies, serve as direct correlations between drug exposure (dose) and pharmacodynamic responses medchemexpress.comebi.ac.uk. These empirical findings provide the foundational data necessary for developing robust PK/PD models. For instance, the significant increase in phospholipids and decrease in neutral lipids at 200 mg/kg, alongside the Isc reduction across various concentrations, clearly illustrate exposure-response relationships that could be quantitatively modeled to inform future preclinical and clinical investigations medchemexpress.comebi.ac.uk.

Preclinical Efficacy Studies and Potential Therapeutic Applications of Eprazinone Dihydrochloride

Evaluation in Established Animal Models of Respiratory Conditions

Assessment of Mucolytic and Secretolytic Effects in In Vivo Systems

In vivo studies have demonstrated the mucolytic and secretolytic efficacy of eprazinone (B1671549) dihydrochloride (B599025) in animal models. Rodent models are utilized to evaluate bronchial alveolar lavage (BAL) fluid composition, including measurements of mucin viscosity and inflammatory cytokines .

In adult male Fischer 344 rats, oral gavage administration of eprazinone (50-200 mg/kg daily for 4 days) significantly altered lipid levels in BAL fluid medchemexpress.comchemsrc.com. A dose of 200 mg/kg led to a notable increase in total and individual phospholipid levels (with the exception of phosphatidylinositol), while simultaneously decreasing total neutral lipids. Lower doses of eprazinone also resulted in a significant reduction in neutral lipid levels without affecting phospholipids (B1166683) medchemexpress.comchemsrc.com. These findings suggest a modulation of surfactant components and lipid metabolism within the airways.

| Eprazinone Dose (mg/kg/day, oral gavage for 4 days) | Total Phospholipid Levels | Neutral Lipid Levels | Key Finding |

|---|---|---|---|

| 200 | Significantly Increased (except Phosphatidylinositol) medchemexpress.comchemsrc.com | Decreased medchemexpress.comchemsrc.com | Modulation of surfactant components and lipid metabolism medchemexpress.comchemsrc.com |

| Lower Doses (e.g., 50) | Unaffected medchemexpress.comchemsrc.com | Significantly Decreased medchemexpress.comchemsrc.com | Reduction in neutral lipids without altering phospholipids medchemexpress.comchemsrc.com |

Furthermore, studies on airway epithelial tissue, such as canine tracheal epithelium in Ussing chambers, have shown that mucosal application of eprazinone induces a dose-dependent and partially reversible decrease in short-circuit current (Isc) medchemexpress.comchemsrc.com. At lower concentrations, this reduction in Isc is entirely attributable to a decrease in net chloride secretion. At higher concentrations, both sodium and chloride transport are affected medchemexpress.com. This indicates an influence on ion transport mechanisms crucial for maintaining airway fluid balance.

Antitussive Efficacy in Induced Cough Models (e.g., Guinea Pig Studies)

Eprazinone dihydrochloride acts as an antitussive agent by suppressing the cough reflex, potentially through its action on the central nervous system, specifically targeting the cough center ncats.io. Preclinical evaluation of antitussive agents often utilizes induced cough models, such as capsaicin-induced cough challenges in guinea pigs and rodents, to quantify cough reflex suppression nih.govresearchgate.netnih.govmdpi.com. While specific detailed studies on eprazinone dihydrochloride in guinea pig cough models were not extensively detailed in the provided literature snippets, these models are a standard for evaluating antitussive efficacy, and the general applicability of such models for assessing eprazinone's effects has been indicated .

Comparative Preclinical Pharmacological Investigations

Comparison with Other Pharmacological Agents in Animal Models or In Vitro Assays

In terms of its molecular interactions, eprazinone has been shown to displace binding to the neurokinin 1 receptor (NK1R) medchemexpress.comchemsrc.com. Although its inhibition of [¹²⁵I]BH-SP binding to NK1R is relatively weak, exhibiting approximately 30% antagonistic effect at a concentration of 25 µM, this NK1R blockade could contribute to its mucolytic activity medchemexpress.comchemsrc.com.

Preclinical research often involves comparative studies to understand the profile of a new agent against existing therapies or related compounds. While direct comparisons of eprazinone dihydrochloride's efficacy against other mucolytics or antitussives in the same animal model and with explicit quantitative data were not extensively detailed in the provided search results, the broader context of antitussive research in guinea pig models commonly compares agents like dextromethorphan, codeine, and novel NOP receptor agonists nih.govresearchgate.net. The mouse oral LD₅₀ of eprazinone has been reported to be 286 mg/kg .

Assessment of Potential for Chronic Bronchitis Management Based on Preclinical Data

Based on the preclinical data, eprazinone dihydrochloride demonstrates significant potential for the management of chronic bronchitis. Its proposed mucolytic, secretolytic, and bronchial antispasmodic properties directly address key pathological features of chronic bronchitis, such as excessive and viscous mucus production, impaired mucociliary clearance, and bronchospasm targetmol.commedchemexpress.comchemsrc.compatsnap.compatsnap.comncats.ioselleckchem.com.

The observed improvements in pulmonary function and arterial partial pressure of oxygen in animal studies, particularly the modulation of BAL fluid lipid levels (increasing phospholipids and decreasing neutral lipids), are crucial indicators of its potential to enhance respiratory mechanics and gas exchange targetmol.commedchemexpress.comchemsrc.com. The ability of eprazinone to disrupt mucus glycoprotein (B1211001) networks and enhance the secretion of less viscous serous mucus is directly beneficial for improving mucociliary clearance, a primary goal in chronic bronchitis treatment patsnap.com. These multifaceted preclinical findings collectively support the continued investigation of eprazinone dihydrochloride as a therapeutic agent for chronic bronchitis.

Structure Activity Relationships Sar and Rational Design Approaches for Eprazinone Dihydrochloride

Correlating Structural Motifs with Pharmacological Activity

The pharmacological profile of Eprazinone (B1671549) is intrinsically linked to its distinct molecular components. The molecule is a member of the piperazine (B1678402) class, specifically a disubstituted derivative where the amino hydrogens are replaced by a 2-benzoylpropyl group (part of a propiophenone (B1677668) structure) and a 2-ethoxy-2-phenylethyl group. ebi.ac.uk

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with significant pharmacological activity, particularly within the central nervous system. nih.gov Many piperazine derivatives are known to function as antipsychotic, antidepressant, and anxiolytic agents, often by modulating monoamine pathways. nih.gov

The key to the diverse activity of piperazine derivatives lies in the substitution pattern at the two nitrogen atoms, located at positions 1 and 4 of the heterocyclic ring. nih.gov In Eprazinone, this disubstituted arrangement is fundamental to its interaction with biological targets. The nitrogen atoms of the piperazine core are basic and can participate in critical molecular interactions, such as forming hydrogen bonds or ionic bonds with receptor sites. The specific nature of the large N-alkyl substituents dictates the compound's unique pharmacological identity and differentiates its activity from other piperazine-containing drugs. nih.govsmolecule.com

The two substantial side chains attached to the piperazine core are a 3-phenyl-2-methyl-3-propanone group (propiophenone derivative) and a 2-ethoxy-2-phenylethyl group. nih.gov These moieties are critical in defining the molecule's steric and electronic properties, which govern its binding affinity and selectivity for its biological targets.

Propiophenone Side Chain : This group features a phenyl ring and a ketone functional group. The aromatic ring is capable of engaging in hydrophobic and van der Waals interactions, as well as potential pi-pi stacking with aromatic amino acid residues within a receptor's binding pocket. The ketone's carbonyl oxygen can act as a hydrogen bond acceptor, further anchoring the ligand to its target.

Ethoxyphenethyl Side Chain : This side chain contributes another phenyl ring, adding to the potential for hydrophobic and aromatic interactions. The ether linkage introduces a polar element and another potential hydrogen bond acceptor site.

The combination and spatial orientation of these two lipophilic side chains around the central piperazine ring create a specific three-dimensional shape that is complementary to the binding site of its target receptors, such as the neurokinin-1 (NK1) receptor. medchemexpress.comresearchgate.net

Influence of Piperazine Core and Substituents on Target Interaction

Computational Approaches in Molecular Design

Modern drug discovery increasingly relies on computational techniques to accelerate the identification and optimization of lead compounds. For Eprazinone, methods like pharmacophore modeling and molecular docking have been instrumental in characterizing its mechanism of action at the molecular level.

Pharmacophore modeling is a computational strategy used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This approach has been successfully applied to understand the activity of Eprazinone.

A significant study developed a set of ligand-based common feature pharmacophore models for antagonists of neurokinin receptors (NKRs). nih.gov These models were built using known selective and non-selective NKR antagonists and included key features such as hydrophobic areas, hydrogen bond acceptors, and ionizable groups. acs.org When these models were used to screen a database of existing drugs, Eprazinone was identified as a virtual hit, suggesting it shared the necessary structural features to be an NKR ligand. nih.govacs.org Subsequent in vitro testing confirmed this prediction, validating Eprazinone as a ligand for the neurokinin 1 receptor (NK1R). medchemexpress.comacs.org This finding demonstrates the predictive power of pharmacophore models in identifying new biological activities for known drugs. nih.gov

Table 1: Pharmacophore Features for Neurokinin Receptor (NKR) Ligands

| Feature | Description | Relevance to Eprazinone Structure |

|---|---|---|

| Hydrophobic Features (HPF) | Aromatic rings and alkyl chains that engage in hydrophobic interactions. | Provided by the two phenyl rings and alkyl portions of the propiophenone and ethoxyphenethyl side chains. |

| Hydrogen Bond Acceptors (HBA) | Atoms capable of accepting a hydrogen bond (e.g., oxygen, nitrogen). | The ketone oxygen and ether oxygen in the side chains can act as HBAs. |

| Positively Ionizable Feature (PIF) | A group that is positively charged at physiological pH. | The piperazine nitrogens can be protonated, forming a cationic center that can interact with negatively charged residues on the receptor. |

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. mdpi.comfrontiersin.org While detailed docking poses for Eprazinone are not widely published, its confirmed activity at the NK1 receptor allows for an informed hypothesis of its binding mode.

Experimental studies that followed up on computational screening found that Eprazinone exhibits a weak antagonistic effect at the NK1 receptor. medchemexpress.com Specifically, at a concentration of 25 μM, Eprazinone inhibited the binding of a radiolabeled substance P analogue to the NK1R by approximately 30%. medchemexpress.com This blockade of the NK1R could contribute to its observed mucolytic activity. medchemexpress.com

A molecular docking simulation would likely show the phenyl rings of the side chains nestled into hydrophobic pockets of the NK1R. The protonated piperazine core would be positioned to form a key ionic interaction with an acidic residue, such as Aspartate, which is a common feature in the binding of ligands to aminergic GPCRs. The ether and ketone oxygens would be oriented to form potential hydrogen bonds with polar residues in the binding site, stabilizing the ligand-receptor complex.

Table 2: Research Findings on Eprazinone's NK1R Binding

| Parameter | Finding | Source |

|---|---|---|

| Target Receptor | Neurokinin 1 Receptor (NK1R) | medchemexpress.com |

| Pharmacological Action | Antagonist | |

| Binding Inhibition | ~30% inhibition of [¹²⁵I]BH-SP binding at 25 μM | medchemexpress.com |

| Proposed Contribution | NK1R blockade could contribute to its mucolytic activity. | medchemexpress.com |

Advanced Analytical Methodologies for Research on Eprazinone Dihydrochloride

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For Eprazinone (B1671549) Dihydrochloride (B599025), techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify components in a sample, making it an essential tool for assessing the purity of Eprazinone Dihydrochloride. The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the sample components between the two phases.

In the context of purity validation, an HPLC method is developed to separate Eprazinone Dihydrochloride from any potential impurities, including starting materials, by-products, and degradation products. A typical approach is the reverse-phase HPLC (RP-HPLC) method, which uses a nonpolar stationary phase (like C18) and a polar mobile phase. ijarmps.orgresearchgate.net The purity of Eprazinone Dihydrochloride is often specified to be greater than or equal to 98% by HPLC.

Method validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is accurate, precise, specific, linear, and robust. globalresearchonline.net This involves analyzing parameters such as linearity over a concentration range, precision (repeatability and intermediate precision), accuracy (recovery studies), specificity (ability to assess the analyte in the presence of impurities), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of a Hydrochloride API This table represents a typical setup for analyzing a hydrochloride compound like Eprazinone, based on established methods for similar substances. ijarmps.orgglobalresearchonline.netscholarsresearchlibrary.com

| Parameter | Specification | Purpose |

| Column | Hypersil BDS C18 (250mm x 4.6mm, 5µm) or equivalent | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., pH 5.8) in various ratios (e.g., 55:45 v/v) | The solvent system that carries the sample through the column. The ratio is optimized for best separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase, affecting retention time and resolution. |

| Detection | UV Spectrophotometer at a specific wavelength (e.g., 225 nm or 257 nm) | Measures the absorbance of the analyte as it elutes from the column, allowing for quantification. |

| Injection Volume | 20 µL | The precise amount of sample introduced into the system. |

| Column Temperature | Ambient or controlled (e.g., 30°C) | Temperature affects viscosity and separation efficiency. |

| Retention Time | Analyte-specific (e.g., 3.14 min) | The time taken for the analyte to pass through the column, used for identification. |

LC-Mass Spectrometry (LC-MS) for Metabolite Analysis and PK/PD Correlation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is critical for studying the metabolic fate of drugs like Eprazinone Dihydrochloride and for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. thermofisher.comnih.gov

For pharmacokinetic (PK) studies, which examine what the body does to the drug, LC-MS is used to quantify the concentration of the parent drug and its key metabolites in biological fluids over time. nih.govnih.gov This data helps determine critical parameters such as absorption, distribution, metabolism, and excretion (ADME). These pharmacokinetic profiles are then correlated with the pharmacodynamic (PD) effects (what the drug does to the body) to build a comprehensive understanding of the drug's behavior. ondrugdelivery.com

Table 2: General LC-MS/MS Parameters for Metabolite and Pharmacokinetic Studies This table outlines a representative set of conditions for the analysis of a drug and its metabolites in plasma, based on standard methodologies. nih.govscielo.br

| Parameter | Specification | Purpose |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) | Offers higher resolution and faster analysis times compared to standard HPLC. |

| Column | C18 column (e.g., 150 x 2.1 mm, 5 µm) | Separates the parent drug from its various metabolites. |

| Mobile Phase | Gradient of aqueous solution (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile) | A changing mobile phase composition is used to effectively elute compounds with different polarities. |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometry (HRAM) (e.g., Orbitrap) | Provides high sensitivity and selectivity for detecting and quantifying molecules in complex biological matrices. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Creates charged ions from the analyte molecules for MS analysis. |

| Scan Type | Multiple Reaction Monitoring (MRM) or Full Scan | MRM is used for targeted quantification, while full scan is used for identifying unknown metabolites. thermofisher.com |

| Data Analysis | Specialized software (e.g., MassHunter, Chromeleon) | Processes the raw data to identify peaks, determine concentrations, and elucidate metabolite structures. thermofisher.comhpst.cz |

Spectroscopic and Thermal Analysis for Formulation Science

Formulation science involves developing a stable and effective dosage form for an API. Spectroscopic and thermal analysis techniques are vital for characterizing the solid-state properties of Eprazinone Dihydrochloride and ensuring its compatibility with excipients—the inactive substances used to formulate a drug product.

Differential Scanning Calorimetry (DSC) for Physico-Chemical Compatibility Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is a key tool for rapidly screening for potential physico-chemical incompatibilities between a drug and excipients. scribd.com An interaction between components can be inferred if the thermal profile of the mixture is different from the sum of the individual components' profiles, indicated by the appearance of new peaks, the disappearance of existing peaks, or shifts in peak temperatures. scribd.cominnovareacademics.in

A study investigating the compatibility of Eprazinone Dihydrochloride with the bronchodilator clenbuterol (B1669167) used DSC to analyze the thermal behavior of the individual drugs and their physical mixture. researchgate.net The DSC thermogram of Eprazinone Dihydrochloride showed a single endothermic peak with a maximum at 204°C, corresponding to its melting point. researchgate.net When mixed with clenbuterol, the thermogram of the mixture showed two distinct endothermic peaks that corresponded to the melting points of the individual components, with only slight shifts. researchgate.net The absence of new thermal events suggested that the two drugs were physically compatible. researchgate.net

Table 3: DSC Findings for Eprazinone Dihydrochloride and Clenbuterol Mixture researchgate.net

| Sample | Peak Type | Peak Maximum (°C) | Interpretation |

| Clenbuterol | Endotherm | 171°C | Melting of Clenbuterol |

| Eprazinone Dihydrochloride | Endotherm | 204°C | Melting of Eprazinone Dihydrochloride |

| 1:1 Physical Mixture | Endotherm 1 | 174°C | Melting of Clenbuterol in the mixture |

| 1:1 Physical Mixture | Endotherm 2 | 197°C | Melting of Eprazinone in the mixture |

| Conclusion | N/A | N/A | The retention of individual melting peaks indicates physico-chemical compatibility. |

X-Ray Powder Diffraction (XRPD) for Solid-State Form Analysis

X-ray Powder Diffraction (XRPD) is a powerful and non-destructive technique used to analyze the solid-state form of a pharmaceutical compound. malvernpanalytical.com The atomic arrangement within a solid determines its properties, and APIs can exist in different solid forms, such as crystalline polymorphs or an amorphous state. improvedpharma.com These forms can have different solubility, stability, and manufacturability, making solid-state characterization a critical aspect of drug development. americanpharmaceuticalreview.com

XRPD works by directing X-rays at a powdered sample and measuring the angles at which the X-rays are diffracted. Crystalline materials produce a unique diffraction pattern of sharp peaks, which acts as a "fingerprint" for a specific crystal structure. improvedpharma.com In contrast, amorphous materials lack long-range molecular order and produce a diffuse halo instead of sharp peaks. improvedpharma.comresearchgate.net XRPD is therefore instrumental in:

Identifying the specific crystalline form (polymorph) of Eprazinone Dihydrochloride.

Distinguishing between crystalline and amorphous forms. improvedpharma.com

Detecting phase transformations that may occur during manufacturing or storage. improvedpharma.com

Assessing the degree of crystallinity in a sample. improvedpharma.com

Table 4: Information Provided by XRPD in Solid-State Analysis

| XRPD Pattern | Interpretation | Implication for Eprazinone Dihydrochloride |

| Sharp, well-defined peaks | Crystalline material | Indicates a specific, ordered crystal lattice. The pattern is unique to a particular polymorph. |

| Broad halo, no sharp peaks | Amorphous material | Lack of long-range molecular order. May have higher solubility but lower physical stability. |

| Combination of sharp peaks and a halo | Partially crystalline material | The sample is a mixture of crystalline and amorphous forms. |

| Change in peak positions/new peaks | Phase transformation | Indicates a change from one solid form to another, which could be triggered by factors like heat or moisture. |

Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) Spectroscopies

Fourier-Transform Infrared (FTIR) Spectroscopy is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. eag.com An FTIR spectrometer collects high-resolution spectral data over a wide spectral range. qa-group.com The resulting spectrum is a unique molecular "fingerprint" that can be used to identify a compound. eag.com In formulation science, FTIR is used to:

Confirm the identity of Eprazinone Dihydrochloride by comparing its spectrum to a reference.

Study drug-excipient interactions. If a chemical interaction occurs, changes in the positions or intensities of the characteristic absorption bands of the drug's functional groups can be observed. innovareacademics.inutm.my

Characterize different polymorphic forms, as they can sometimes exhibit subtle differences in their IR spectra.

Near-Infrared (NIR) Spectroscopy measures the absorption of light in the NIR region of the electromagnetic spectrum (from about 780 nm to 2500 nm). americanpharmaceuticalreview.com It is a rapid, non-destructive technique that requires little to no sample preparation. iris-eng.com In the pharmaceutical industry, NIR is increasingly used as a Process Analytical Technology (PAT) tool. americanpharmaceuticalreview.comeuropa.eu For Eprazinone Dihydrochloride formulations, NIR can be applied for:

Raw Material Identification: Quickly verifying the identity and quality of incoming raw materials on the loading dock, reducing quarantine times. americanpharmaceuticalreview.com

In-process Monitoring: Real-time monitoring of manufacturing processes like blending, granulation, and drying to ensure uniformity and consistency. iris-eng.com

Finished Product Analysis: Quantifying the active ingredient and verifying physical properties like moisture content in the final tablets or capsules. metrohm.com A study has noted the evaluation of Eprazinone Hydrochloride formulations using NIR spectroscopy. sci-hub.se

Table 5: Comparison of FTIR and NIR Spectroscopies in Formulation Analysis

| Feature | FTIR Spectroscopy | NIR Spectroscopy |

| Primary Use | Structural identification, chemical interaction studies. eag.comqa-group.com | Process monitoring, quantitative analysis of bulk properties. iris-eng.commetrohm.com |

| Spectral Region | Mid-infrared (4000–400 cm⁻¹) | Near-infrared (12500–4000 cm⁻¹) |

| Sample Preparation | Often required (e.g., KBr pellets, ATR). eag.com | Typically not required; can analyze through packaging. iris-eng.com |

| Information Provided | Specific functional group vibrations (fundamental). eag.com | Overtones and combination bands of fundamental vibrations (e.g., C-H, N-H, O-H). americanpharmaceuticalreview.com |

| Application | Laboratory-based quality control, compatibility screening. innovareacademics.in | At-line, in-line, or on-line process control (PAT). europa.eu |

Degradation Product Profiling and Stability Pathway Analysis

The chemical stability of an active pharmaceutical ingredient (API) such as Eprazinone dihydrochloride is a critical attribute that influences its quality, efficacy, and safety. Degradation product profiling is the process of detecting, identifying, and quantifying substances that form when the API is subjected to various stress conditions over time. This analysis is essential for establishing the degradation pathways, which in turn informs formulation development, packaging selection, and the determination of a product's shelf life.

Application of Accelerated Stability Testing Protocols

Accelerated stability testing is a foundational methodology in pharmaceutical development designed to increase the rate of chemical degradation and physical changes of a drug substance by using exaggerated storage conditions. paho.org The data from these studies are used to predict the long-term stability of the API and to compare the stability of different formulations. paho.orgresearchgate.net Protocols for accelerated stability testing are guided by international standards, such as the ICH Q1A (R2) guideline, which specifies conditions of elevated temperature and humidity. europa.eu

Forced degradation studies, which are part of this process, involve even more severe conditions (e.g., strong acids/bases, high heat, oxidation, and photolysis) to identify all potential degradation products and validate the stability-indicating power of analytical methods. biomedres.usnih.gov The goal is typically to achieve 5-20% degradation of the drug substance to ensure that degradation products are formed at a sufficient level for detection and analysis without generating secondary products that would not be relevant to normal storage conditions. researchgate.net

In the context of Eprazinone dihydrochloride, research has indicated its susceptibility to hydrolysis, particularly in the presence of alkaline excipients like magnesium stearate (B1226849). researchgate.netjst.go.jp Studies investigating the advantages of external lubrication techniques for tableting have utilized stress conditions to evaluate the stability of Eprazinone hydrochloride, improving its residual ratio in tablets stored under these conditions for several weeks. researchgate.netebi.ac.uk These findings underscore the importance of applying accelerated stability protocols to screen for incompatibilities between Eprazinone dihydrochloride and formulation excipients.

The general conditions for accelerated stability testing, as recommended by ICH guidelines, provide a framework for designing these studies.

| Study | Storage Condition | Minimum Time Period |

|---|---|---|

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Identification of Degradation Products and Their Formation Pathways

For Eprazinone, research into its metabolism has provided significant insight into its potential chemical degradation pathways. A study using gas liquid chromatography/mass spectrometry (GC/MS) successfully identified five degradation products in human urine following oral administration of Eprazinone dihydrochloride. ebi.ac.uknih.gov These findings suggest two primary routes of degradation that are relevant to chemical stability analysis:

Hydrolysis: This pathway involves the cleavage of chemical bonds by reaction with water. For Eprazinone, hydrolysis was found to produce metabolites designated as M1 and M4. ebi.ac.uknih.gov This aligns with findings from formulation studies that highlight the susceptibility of Eprazinone hydrochloride to hydrolysis, especially when in contact with alkaline excipients. researchgate.netjst.go.jp

Cleavage and Dealkylation: This route involves the breaking of a carbon-nitrogen bond (α-cleavage to the nitrogen atom) followed by dealkylation reactions. This process resulted in the formation of metabolites M2, M3, and M5. ebi.ac.uknih.gov

These metabolic pathways provide a scientifically grounded starting point for investigating the degradation products that may arise during manufacturing and storage under various environmental conditions.

| Degradation Product(s) | Formation Pathway | Analytical Method of Identification | Reference |

|---|---|---|---|

| M1, M4 | Hydrolysis | Gas Liquid Chromatography/Mass Spectrometry | ebi.ac.uknih.gov |

| M2, M3, M5 | Cleavage of α-binding to the nitrogen atom and successive dealkylation | Gas Liquid Chromatography/Mass Spectrometry | ebi.ac.uknih.gov |

Non-Destructive Imaging Techniques for Advanced Formulation Research

The physical properties and internal structure of solid dosage forms, such as tablets, are as critical as their chemical composition. These characteristics influence manufacturing processes, product stability, and drug release profiles. Advanced non-destructive imaging techniques allow for the three-dimensional visualization and characterization of these internal structures without compromising the sample, providing invaluable data for formulation research and quality control. nih.govscispace.com

High-Resolution X-Ray Microtomography for Tablet Internal Structure

High-resolution X-ray microtomography, also known as micro-CT or XMT, is a powerful non-destructive technique used to investigate the internal structure of pharmaceutical tablets. nih.govscispace.comresearchgate.net The method works on the principle of differential attenuation of X-rays as they pass through materials of varying densities. jetir.org By rotating the sample and capturing thousands of 2D X-ray images (projections), a computer algorithm can reconstruct a complete 3D model of the tablet's internal and external morphology. nih.gov

This technique is invaluable in pharmaceutical development for several reasons. It allows for the quantitative analysis of key structural parameters such as the distribution of the active ingredient and excipients, the size and distribution of pores and cracks, and the integrity of tablet coatings. nih.govresearchgate.netmicrophotonics.com This information helps researchers understand the impact of formulation variables and manufacturing processes (e.g., compaction stress) on the final product's properties. researchgate.net

While specific studies applying X-ray microtomography to the internal structure of Eprazinone dihydrochloride tablets are not prominently documented in publicly available literature, the technique's utility is well-established for solid dosage forms in general. nih.govscispace.comugent.be Related advanced imaging has been applied to Eprazinone hydrochloride formulations. For instance, scanning electron microscopy (SEM) combined with focused ion beam (FIB) milling was used to observe the distribution of magnesium stearate lubricant on the surface of externally lubricated tablets, revealing details about the lubricant layer's thickness and uniformity. researchgate.netebi.ac.ukkinampark.com The combination of such surface techniques with the internal volumetric data from X-ray microtomography can provide a comprehensive understanding of the tablet's structure. kinampark.com

| Capability | Description | Importance in Formulation Research |

|---|---|---|

| Component Distribution Analysis | Visualizes and quantifies the 3D distribution of API and excipients based on density differences. microphotonics.com | Ensures content uniformity and identifies potential segregation issues. |

| Porosity and Pore Size Distribution | Measures the volume, size, and connectivity of void spaces within the tablet matrix. nih.gov | Impacts tablet hardness, disintegration time, and dissolution rate. |

| Defect and Crack Detection | Identifies internal micro-cracks and other structural defects not visible from the surface. researchgate.net | Helps diagnose manufacturing problems like lamination and capping. |

| Coating Integrity and Thickness | Provides precise measurement of coating thickness and uniformity around the tablet core. microphotonics.com | Crucial for controlling drug release in modified-release formulations and ensuring stability. |

| Non-Destructive Nature | The sample remains intact after analysis. nih.gov | Allows for further testing (e.g., dissolution) on the same tablet that was imaged. |

Research Challenges and Future Directions for Eprazinone Dihydrochloride

Unresolved Aspects of Mechanism of Action

The therapeutic effects of eprazinone (B1671549) are attributed to multiple actions, including the modulation of mucus viscosity and stimulation of ciliary activity. patsnap.compatsnap.com However, a complete picture of its molecular interactions remains partially obscure, necessitating further research into its receptor engagement and potential alternative pathways.

Further Elucidation of NK1R Ligand Specificity and Potency

Discrepancies in reported binding affinities in the literature point to the influence of varied experimental conditions, such as the receptor isoform used or ligand concentration. Future research should aim to standardize in vitro assays to resolve these inconsistencies. A recommended approach involves using human NK1R-expressing cell lines, such as HEK293 cells, for competitive displacement assays with standardized ligands like [³H]-Substance P. Furthermore, advanced molecular modeling and docking studies could provide structural insights into how eprazinone binds to the NK1R, comparing its binding pose to high-affinity antagonists. Recent structural studies on tachykinin receptors have highlighted that ligand specificity is determined by interactions with specific receptor domains, including the extracellular loop 2 (ECL2). nih.gov Investigating eprazinone's interaction with these specific domains could clarify its specificity and potency as an NK1R ligand.

Investigation of Potentially Unrevealed Modes of Action

The observation of weak NK1R antagonism strongly implies that other mechanisms contribute significantly to eprazinone's pharmacological profile. Research has already pointed to several other biological effects that warrant deeper investigation.

One key area is its impact on airway surface liquid. In vivo studies in rats have demonstrated that eprazinone alters the lipid composition in bronchoalveolar lavage (BAL) fluid, significantly increasing phospholipid levels while decreasing neutral lipids at higher doses. medchemexpress.commedchemexpress.com Concurrently, ex vivo experiments on airway epithelial cells show a dose-dependent decrease in the short-circuit current (Isc). medchemexpress.commedchemexpress.com At lower concentrations, this is due to reduced chloride secretion, while at higher concentrations, both sodium and chloride transport are affected. medchemexpress.commedchemexpress.com The interplay between this ion transport modulation and the changes in BAL fluid lipids may be a primary, yet incompletely understood, mode of action for its mucolytic effects.

Additionally, preliminary research has suggested potential antipsychotic and radioprotective effects, although these findings require substantial further investigation to be confirmed. A comprehensive exploration of these alternative pathways, using modern pharmacological and molecular biology techniques, is essential for a complete understanding of eprazinone's therapeutic actions.

Optimization Strategies for Preclinical Research Models

To better translate research findings into potential clinical applications, the refinement of preclinical models is paramount. This involves optimizing dosing regimens and developing more sophisticated experimental systems.

Refining Preclinical Dosing Regimens for Efficacy-Toxicity Balance

Establishing an optimal therapeutic window in preclinical models is crucial. Studies in rats have used oral doses ranging from 50 to 200 mg/kg over four days to characterize dose-dependent effects. medchemexpress.com Research showed that a 200 mg/kg dose was required to significantly increase total phospholipid levels in BAL fluid, whereas lower doses were sufficient to decrease neutral lipid levels. medchemexpress.com

Future preclinical studies should focus on creating detailed dose-response curves that correlate plasma concentrations of eprazinone with both its therapeutic effects (e.g., changes in BAL lipid profiles, improvements in arterial pO₂) and potential toxicity markers (e.g., histological changes in lung tissue). Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be a powerful tool to integrate these data and predict the optimal dosing strategy to maximize efficacy while minimizing adverse effects.

Development of Advanced In Vitro and In Vivo Experimental Systems

Current research models have provided valuable foundational data. In vitro binding assays and ex vivo Ussing chamber experiments have been instrumental in studying receptor interaction and ion transport, respectively. Animal models, such as the Fischer 344 rat, have been used to assess in vivo effects on lung fluid composition.

However, there is a significant opportunity to develop and implement more advanced models that can better replicate human respiratory physiology and disease. This could include the use of three-dimensional organoid cultures of human bronchial epithelium or "lung-on-a-chip" microfluidic devices. These systems allow for the study of drug effects in a more complex and physiologically relevant environment, bridging the gap between simple cell cultures and live animal models. nih.gov For in vivo studies, the development of animal models that more accurately mimic the chronic inflammation and mucus hypersecretion characteristic of human chronic bronchitis would be highly beneficial.

Addressing Stability and Formulation Challenges in Research Materials

A critical, often overlooked, aspect of preclinical research is the stability and formulation of the test compound itself. Eprazinone dihydrochloride (B599025) presents a notable challenge in this regard due to its chemical instability in the presence of certain common pharmaceutical excipients.

The compound is known to be susceptible to hydrolysis, particularly when it comes into contact with alkaline substances. researchgate.net This is a significant issue in tablet formulation, as magnesium stearate (B1226849), the most widely used lubricant, is alkaline and can induce chemical degradation of the eprazinone hydrochloride active pharmaceutical ingredient (API). researchgate.netneu.edu.trresearchgate.net

Research has demonstrated that the manufacturing process can be optimized to mitigate this instability. One effective strategy is the use of an external lubrication system during tableting. In this technique, the lubricant is sprayed directly onto the punches and die walls of the tablet press rather than being blended with the powder formulation (internal lubrication). researchgate.net This method drastically reduces the amount of lubricant required—by as much as 13-fold compared to internal lubrication—and minimizes contact between the API and the alkaline excipient. researchgate.net A study showed that this technique improved the residual ratio of eprazinone hydrochloride by 10% in tablets stored under stress conditions for four weeks. researchgate.net

Future research should continue to explore formulation strategies to enhance the stability of eprazinone dihydrochloride for both research and potential commercial manufacturing. This includes investigating alternative, non-alkaline lubricants such as glyceryl behenate (B1239552) and optimizing manufacturing processes like continuous manufacturing to minimize API exposure to destabilizing conditions. uef.firesearchgate.net

Interactive Data Table: Preclinical Dosing Effects of Eprazinone in Rats

This table summarizes findings from a 4-day oral gavage study in adult male rats.

| Dose (mg/kg) | Effect on BAL Phospholipids (B1166683) | Effect on BAL Neutral Lipids |

| 50 | No significant effect | Significant decrease |

| 100 | No significant effect | Significant decrease |

| 200 | Significant increase | Significant decrease |

Data sourced from MedChemExpress and other research findings. medchemexpress.com

Interactive Data Table: Lubrication Method and Eprazinone Stability

This table compares the impact of internal versus external lubrication on tablet properties and API stability.

| Lubrication Method | Required Lubricant Amount | Tablet Crushing Strength | API Residual Ratio (after 4 weeks stress) |

| Internal Lubrication | 1.0 (relative unit) | Baseline | 90% (relative unit) |

| External Lubrication | ~0.077 (1/13th) | 40% Increase | 100% (relative unit) |

Data sourced from a study on automated external lubrication. researchgate.net

Strategies for Mitigating Degradation in Research Samples

A significant research challenge in the development of solid dosage forms for Eprazinone dihydrochloride is its susceptibility to degradation, particularly through hydrolysis. researchgate.netnih.govebi.ac.uk Studies have identified that the compound is easily hydrolyzed by alkaline substances, a critical issue given that many common pharmaceutical excipients can be alkaline. researchgate.netnih.govebi.ac.uk A primary example is the chemical incompatibility observed with magnesium stearate, one of the most widely used lubricants in tablet manufacturing. researchgate.net This interaction can lead to the degradation of the active pharmaceutical ingredient (API), compromising the stability and integrity of the research sample and final product.

To address this degradation pathway, a key strategy has emerged from formulation science: the use of advanced lubrication techniques. Research has focused on comparing the conventional internal lubrication method with an automated external lubrication system. researchgate.netnih.govebi.ac.uk In the conventional method, the lubricant is blended with the API and other excipients before tableting. nih.gov However, for a sensitive compound like Eprazinone dihydrochloride, this intimate contact with an alkaline lubricant like magnesium stearate accelerates hydrolysis. researchgate.netnih.gov

The external lubrication technique offers a robust solution by spraying the lubricant directly onto the tablet tooling (punch and die walls) during the compression process. researchgate.net This method creates a thin lubricant layer at the interface between the tablet and the tooling, which is sufficient to prevent sticking and facilitate ejection, while minimizing direct contact between the lubricant and the API within the tablet matrix. researchgate.netnih.gov Studies have demonstrated that this approach significantly enhances the stability of Eprazinone dihydrochloride. One investigation found that external lubrication improved the residual ratio of the compound by 10% in tablets stored under stress conditions for four weeks. researchgate.netnih.govebi.ac.uk This highlights a pivotal strategy for preserving the integrity of Eprazinone dihydrochloride in research and development samples.

Development of Preclinical Formulations to Overcome Material Deficiencies

The material deficiencies of Eprazinone dihydrochloride, primarily its chemical incompatibility with standard lubricants, necessitate innovative approaches in preclinical formulation development. ondrugdelivery.com The goal of preclinical formulation is to design a dosage form that overcomes the inherent challenges of the drug substance to ensure stability, manufacturability, and efficacy. ondrugdelivery.com